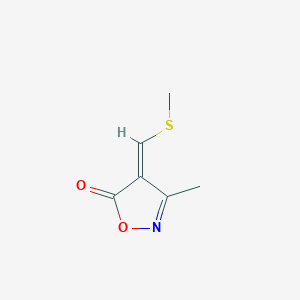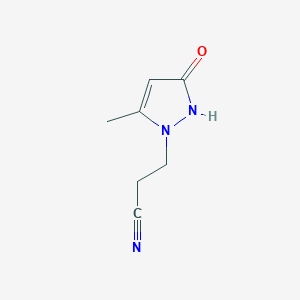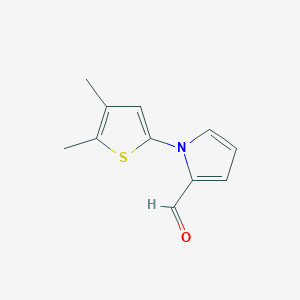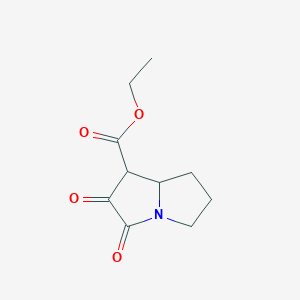
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate is a bicyclic compound with a nitrogen atom at the ring junction. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C10H13NO4 and a molecular weight of 211.2145 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be synthesized via a one-pot cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . The reaction conditions typically involve the use of water as a solvent and ethyl propiolate as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving azomethine ylides and dialkyl acetylenedicarboxylates can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different functionalized pyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include functionalized pyrrolizine derivatives, which can have various biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolizine derivatives are explored for their potential use as pharmaceutical agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,5-dioxohexahydro-1h-pyrrolizine-7a-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Spiropyrrolizines: These compounds are obtained when sarcosine is used instead of proline in the synthesis, resulting in different biological activities.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
35620-60-1 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3 |
Clé InChI |
GLWQPGOZTAQVIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2CCCN2C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
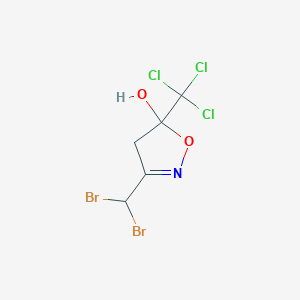
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
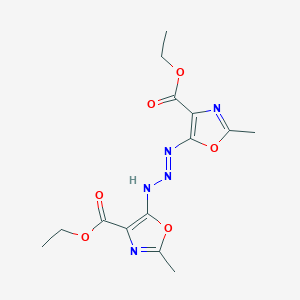

![1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12878481.png)
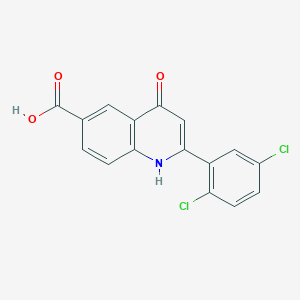

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
